molecular formula C21H28N2O6S B5055047 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide

Cat. No.: B5055047
M. Wt: 436.5 g/mol
InChI Key: BQMKNVPQYCELRE-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide typically involves multiple steps, including the formation of the sulfonamide linkage and the introduction of methoxy groups. A common synthetic route might involve:

    Formation of the sulfonamide linkage: Reacting 2,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the acetamide group: Reacting the intermediate with 3-methoxypropylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes involved in folate synthesis, leading to antimicrobial effects. The compound might interact with molecular targets such as dihydropteroate synthase or other enzymes.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(2,4-dimethoxyphenyl)sulfonylacetamide: A structurally similar compound with potential biological activity.

Uniqueness

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide is unique due to the presence of multiple methoxy groups and the specific arrangement of functional groups, which might confer unique biological or chemical properties.

Properties

IUPAC Name

2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O6S/c1-16-6-9-18(10-7-16)30(25,26)23(15-21(24)22-12-5-13-27-2)19-11-8-17(28-3)14-20(19)29-4/h6-11,14H,5,12-13,15H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQMKNVPQYCELRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCOC)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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